molecular formula C24H20ClN3O B11123532 6-chloro-2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

6-chloro-2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11123532
M. Wt: 401.9 g/mol
InChI Key: FCWSZCFVAQKUDX-UHFFFAOYSA-N
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Description

6-chloro-2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Substitution with 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative.

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyridin-2-ylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide derivatives: Various derivatives with different substituents at the 2- and 6-positions.

    Pyridinylmethylquinolines: Compounds with similar structural features but different substituents.

Uniqueness

6-chloro-2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

6-chloro-2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H20ClN3O/c1-2-16-6-8-17(9-7-16)23-14-21(20-13-18(25)10-11-22(20)28-23)24(29)27-15-19-5-3-4-12-26-19/h3-14H,2,15H2,1H3,(H,27,29)

InChI Key

FCWSZCFVAQKUDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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